molecular formula C20H25ClO6 B1203874 TripChlorolide CAS No. 132368-08-2

TripChlorolide

Cat. No. B1203874
CAS RN: 132368-08-2
M. Wt: 396.9 g/mol
InChI Key: OIMACDABKWJVSQ-LZVGCMTRSA-N
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Description

Tripchlorolide is an isolate of Tripterygium wilfordii . It has potential interaction with the NMDA receptor . It’s also known as Triptolide chlorhydrin or Triptolide 12,13-chlorhydrin .


Synthesis Analysis

Tripchlorolide has been applied to CHO (Chinese ovary hamster) cells at early- or middle-stages of the S phase . The early-S-phase treatment with tripchlorolide significantly delayed the progression of the S phase .


Molecular Structure Analysis

The molecular structure of Tripchlorolide is (3b S ,4a S ,5a S ,6 R ,7 R ,8 R ,8a R ,9a S ,9b S )-8-Chloro-6,7-dihydroxy-9b-methyl-7- (propan-2-yl)-3b,4,4a,5a,6,7,8,8a,9a,9b,10,11-dodecahydrobis (oxireno) [2′,3′:4b,5;2′′,3′′:8a,9]phenanthro [1,2- c ]furan-1 (3 H )-one .


Chemical Reactions Analysis

Tripchlorolide affects the reaction of TP53 protein affecting the expression of BIRC5 mRNA . It also affects the expression of CASP10 mRNA and CASP6 mRNA .


Physical And Chemical Properties Analysis

The chemical formula of Tripchlorolide is C20H25ClO6 . It has a molar mass of 396.86 g·mol −1 .

Scientific Research Applications

  • Neuroprotective and Neurotrophic Effects : Tripchlorolide exhibits neuroprotective and neurotrophic effects on dopaminergic neurons. It promotes axonal elongation and protects neurons from neurotoxic lesions. Its potential therapeutic applications for Parkinson's disease are highlighted due to its ability to stimulate brain-derived neurotrophic factor (BDNF) expression and protect dopaminergic neurons (Li et al., 2003).

  • Antifertility Effects in Male Rats : Research has shown that tripchlorolide has significant effects on the fertility of male rats. It can alter the density and motility of spermatozoa, with implications for its use in fertility research (Wang et al., 1999).

  • Treatment for Autoimmune Encephalomyelitis : Tripchlorolide is effective in treating experimental autoimmune encephalomyelitis (EAE), an animal model of multiple sclerosis. It works by down-regulating the ERK1/2-NF-κB and JAK/STAT signaling pathways and could be a promising new insight into multiple sclerosis treatment (Zhang et al., 2015).

  • Anti-Inflammatory and Immunosuppressive Properties : The compound has demonstrated strong anti-inflammatory and immunosuppressive activities, indicating its potential in treating various inflammatory and autoimmune disorders (Lu, 1990).

  • Effect on Peripheral Blood Mononuclear Cells in Rheumatoid Arthritis : Tripchlorolide has been observed to inhibit the proliferation of peripheral blood mononuclear cells in rheumatoid arthritis patients, suggesting its utility in therapy for this condition (Yao & Zhang, 1994).

  • Effects on Lung Cancer Cells : Research shows that tripchlorolide can induce cell death in lung cancer cells predominantly through activating an autophagy pathway and improving cisplatin sensitivity in certain lung cancer cells (Chen et al., 2017).

  • Reduction of Prostaglandin E2 Production in Rheumatoid Arthritis : It has been found to significantly inhibit the production of prostaglandin E2 by synovial cells in rheumatoid arthritis, indicating potential for treatment in this disease (Yao & Zhang, 1994).

Mechanism of Action

Tripchlorolide improves cognitive deficits in Alzheimer’s disease by inducing apoptosis and autophagy . It also improves age-associated cognitive deficits by reversing hippocampal synaptic plasticity impairment and NMDA receptor dysfunction .

Future Directions

Tripchlorolide has shown potential in the treatment of Alzheimer’s disease . It attenuates β-amyloid generation by inducing NEP activity in N2a/APP695 cells . It also improves the sensitivity of A549/DDP cells to cisplatin . These findings suggest that tripchlorolide may have potential therapeutic applications in the future.

properties

IUPAC Name

(1S,2S,4R,5R,6R,7R,8S,10S,12S)-5-chloro-6,7-dihydroxy-1-methyl-6-propan-2-yl-3,9,15-trioxahexacyclo[10.7.0.02,4.02,8.08,10.013,17]nonadec-13(17)-en-16-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClO6/c1-8(2)18(24)13(21)14-20(27-14)17(3)5-4-9-10(7-25-15(9)22)11(17)6-12-19(20,26-12)16(18)23/h8,11-14,16,23-24H,4-7H2,1-3H3/t11-,12-,13+,14-,16+,17-,18-,19+,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIMACDABKWJVSQ-LZVGCMTRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1(C(C2C3(O2)C4(CCC5=C(C4CC6C3(C1O)O6)COC5=O)C)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@]1([C@@H]([C@H]2[C@@]3(O2)[C@]4(CCC5=C([C@@H]4C[C@H]6[C@]3([C@@H]1O)O6)COC5=O)C)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80927645
Record name 11-Chloro-9,10-dihydroxy-1b-methyl-10-(propan-2-yl)-1b,3,6,6b,7,7a,9,10,11,11a-decahydrobisoxireno[8a,9:4b,5]phenanthro[1,2-c]furan-4(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80927645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tripchlorolide

CAS RN

132368-08-2
Record name Tripchlorolide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132368-08-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tripchlorolide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132368082
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 11-Chloro-9,10-dihydroxy-1b-methyl-10-(propan-2-yl)-1b,3,6,6b,7,7a,9,10,11,11a-decahydrobisoxireno[8a,9:4b,5]phenanthro[1,2-c]furan-4(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80927645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the primary molecular targets of Tripchlorolide?

A1: While the precise mechanisms underlying Tripchlorolide's effects are multifaceted and not fully elucidated, research suggests it interacts with multiple cellular pathways. It has been shown to inhibit the activity of NF-κB, a key transcription factor involved in inflammatory and immune responses [, ]. Additionally, T4 has been reported to modulate the activity of signaling pathways such as ERK1/2-NF-κB and JAK/STAT, further contributing to its immunosuppressive effects [].

Q2: How does Tripchlorolide influence neuroinflammation in the context of Alzheimer's disease?

A2: Studies indicate that Tripchlorolide can suppress the activation of microglia, the resident immune cells of the central nervous system, which play a crucial role in neuroinflammation []. T4 has been shown to attenuate the release of pro-inflammatory cytokines, including tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), nitric oxide (NO), and prostaglandin E2 (PGE2) from microglia stimulated with amyloid-β (Aβ) peptides []. This anti-inflammatory effect is linked to T4's ability to inhibit NF-κB and JNK signaling pathways in microglia [].

Q3: Can you elaborate on Tripchlorolide's neuroprotective effects in Parkinson's disease models?

A3: Research suggests that Tripchlorolide exhibits neuroprotective effects in both in vitro and in vivo models of Parkinson's disease (PD) [, , ]. In cellular models, T4 has been shown to protect dopaminergic neurons from the toxicity induced by 1-methyl-4-phenylpyridinium ions (MPP+), a neurotoxin commonly used to induce PD-like symptoms [, ]. In animal models, T4 administration has been shown to attenuate the loss of dopaminergic neurons in the substantia nigra pars compacta, a brain region significantly affected in PD [, , ].

Q4: What is the role of brain-derived neurotrophic factor (BDNF) in Tripchlorolide's neuroprotective effects?

A4: Tripchlorolide has been shown to stimulate the expression of BDNF mRNA in the brain []. BDNF is a neurotrophin that plays a crucial role in the survival, growth, and differentiation of neurons, particularly dopaminergic neurons []. The upregulation of BDNF expression by T4 may contribute to its neuroprotective effects by promoting neuronal survival and function [].

Q5: What is the molecular formula and weight of Tripchlorolide?

A5: The molecular formula of Tripchlorolide is C20H25O6Cl, and its molecular weight is 396.86 g/mol [, ].

Q6: Is there spectroscopic data available to confirm the structure of Tripchlorolide?

A6: Yes, the structure of Tripchlorolide has been elucidated through various spectroscopic analyses, including UV, IR, MS, FTMS/SCI, 1H-NMR, 13C-NMR, 1H-1H COSY, and 13C-1H COSY [, ]. X-ray crystallography has also been employed to confirm its structure [].

Q7: What in vitro models have been used to study the effects of Tripchlorolide?

A7: Tripchlorolide's effects have been investigated in various in vitro models, including primary cultured cortical neurons [], N2a/APP695 cells (an Alzheimer's disease model) [], and human ejaculated sperm []. These models have provided insights into its neuroprotective, anti-amyloidogenic, and anti-fertility properties, respectively [, , ].

Q8: What animal models have been employed to evaluate the efficacy of Tripchlorolide?

A8: Researchers have used various animal models to investigate Tripchlorolide's therapeutic potential. These include rodent models of Alzheimer's disease [, , , ], Parkinson's disease [, , , ], experimental autoimmune encephalomyelitis (an animal model of multiple sclerosis) [], and male reproductive toxicity [, , , , , ]. These studies have provided valuable insights into T4's effects on cognitive function, neurodegeneration, immune regulation, and male fertility.

Q9: What strategies are being explored to mitigate the toxicity of Tripchlorolide?

A9: Researchers are actively investigating ways to mitigate the toxicity of Tripchlorolide while preserving its therapeutic benefits. One approach involves developing novel drug delivery systems that can target the compound specifically to the desired tissues or cells, thereby reducing off-target effects []. Additionally, exploring structural analogs of T4 with improved safety profiles is an active area of research [].

Q10: What analytical methods are commonly used to quantify Tripchlorolide?

A10: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as evaporative light scattering detection (ELSD) [] and ultraviolet (UV) detection [, ], has been widely employed for the quantification of Tripchlorolide in plant materials and pharmaceutical preparations.

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